3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Studies and Chemical Analysis
Research on similar quinazoline derivatives has explored their spectroscopic characteristics, molecular geometry, and electronic properties. For instance, the study of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione demonstrated the use of vibrational spectroscopy (FT-IR and FT-Raman) and density functional methods to analyze molecular vibrations, hyperpolarizability, and electronic transitions within the molecule (Sebastian et al., 2015). Such studies highlight the importance of quinazoline derivatives in understanding molecular properties that are crucial in the development of chemotherapeutic agents.
Synthesis and Biological Activity
Quinazoline and oxadiazole derivatives have been synthesized and evaluated for their biological activities, including cytotoxic properties against various cancer cell lines. For example, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties was investigated for antitumor activity, demonstrating the potential of these compounds in cancer research (Maftei et al., 2013).
Environmental and Synthetic Chemistry
Research on related compounds also includes environmentally friendly synthesis methods and the exploration of chemical reactivity. For example, L-Proline-catalyzed sequential four-component protocols have been developed for synthesizing complex heterocyclic compounds, demonstrating the potential for green chemistry applications (Rajesh et al., 2011).
Neuropharmacology
Some studies have explored the neuropharmacological potential of quinazoline derivatives, highlighting their ability to act as selective antagonists for specific receptors, which could be relevant for developing new treatments for neurological disorders (Colotta et al., 2004).
Properties
CAS No. |
1105249-67-9 |
---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |
InChI Key |
LQZBJMPOCWRRKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.